PAMAM dendrimer, ethylenediamine core, generation 0.0 solution
Overview
Description
Poly(amidoamine) (PAMAM) dendrimers are highly branched, monodisperse macromolecules with a well-defined, tree-like structure. The ethylenediamine core PAMAM dendrimers are synthesized through a series of reactions starting with ethylenediamine, which forms the central core of the dendrimer. These dendrimers are characterized by their generation number, which indicates the number of repetitive branching cycles that have been conducted during their synthesis. The generation number correlates with the size, shape, and surface functionality of the dendrimer .
Synthesis Analysis
The synthesis of PAMAM dendrimers involves a divergent method where the core molecule, ethylenediamine, undergoes successive reactions of Michael addition and amidation. The process begins with a Michael addition of methyl acrylate to the amine groups of ethylenediamine, followed by amidation with ethylenediamine to form the next generation of the dendrimer . This stepwise process allows for the precise control of the dendrimer's size and the number of surface functional groups. The synthesis conditions, such as temperature, have been optimized to achieve a more perfect dendrimer architecture .
Molecular Structure Analysis
The molecular structure of PAMAM dendrimers is characterized by a core-shell architecture with a high degree of branching. The ethylenediamine core is surrounded by layers of amide and amine groups that form the interior structure, while the surface is terminated with amine groups. The structure of these dendrimers has been extensively characterized using techniques such as NMR, FTIR, and elemental analysis . The molecular dynamics studies have provided insights into the atomistic structure, revealing properties such as the radius of gyration, monomer density distribution, and end group distribution functions .
Chemical Reactions Analysis
PAMAM dendrimers can undergo various chemical reactions due to the presence of reactive amine groups on their surface. These reactions include acylation, which has been used to synthesize thermo- and pH-sensitive dendrimer derivatives . The surface amine groups can also be modified to create derivatives with different terminal functionalities, such as glycidol or acetamide, which can lead to additional substitutional diversity between dendrimer molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of PAMAM dendrimers are influenced by their generation size, surface functional groups, and core structure. These properties include solubility, which can be significantly enhanced for certain compounds in the presence of dendrimers. The aqueous solubility of nifedipine, for example, is affected by the generation size and surface functional groups of the dendrimers, as well as the pH of the medium . The dendrimers' ability to increase solubility is attributed to the potential for hydrogen bond formation within the dendrimer cavity. Additionally, the dendrimers' thermo- and pH-sensitivities have been exploited for controlled drug release applications .
Scientific Research Applications
Structural Analysis and Characterization
PAMAM dendrimers with ethylenediamine cores exhibit unique structural properties that have been the subject of various studies. For instance, Shi et al. (2005) explored the structural deviations in generation 1 PAMAM dendrimers, providing insights into the purity, homogeneity, and characterizations of these dendrimers, which are crucial for understanding their intrinsic characteristics and variations related to surface modifications (Shi et al., 2005). Furthermore, Han et al. (2005) investigated the properties of these dendrimers in aqueous solutions using molecular dynamics simulations, revealing their spherical shape and compact structures (Han, Chen, & Yang, 2005).
Electrophoretic Mobility and Molecular Distribution
Studies have also focused on the electrophoretic mobility and molecular distribution of PAMAM dendrimers. Shi et al. (2006) analyzed generation 5 PAMAM dendrimers, examining how charge and surface modifications affect their electrophoretic mobility and molecular distribution, which is valuable for characterizing dendrimer-based materials for medical applications (Shi et al., 2006).
Synthesis and Applications
Various methods of synthesizing PAMAM dendrimers have been explored. Bao Hua (2004) discussed the synthesis of generations 0.5 through 6.0 PAMAM dendrimers, emphasizing the efficiency of capillary electrophoresis in analyzing these dendrimers (Bao Hua, 2004). In addition, Miao et al. (2018) demonstrated the use of generation 3 PAMAM dendrimers in stabilizing Bi2S3 nanoparticles, highlighting their potential in nanoparticle synthesis (Miao, Zhu, Gu, Yu, & Cong, 2018).
Solubility Enhancement and Dendritic Effects
PAMAM dendrimers have been researched for their role in enhancing the solubility of various substances. Li Jie (2005) studied the effect of PAMAM dendrimers on the solubility enhancement of benzoic acid, demonstrating their significant impact compared to traditional solubilizers (Li Jie, 2005). Zhang et al. (2014) investigated low generational PAMAM dendrimers as solubility enhancers for folic acid, revealing different mechanisms of solubilization based on pH and highlighting the 'dendritic effect' in the solubilization process (Zhang, Xu, Jiang, Huang, & Wu, 2014).
Molecular Structure and Dynamics
The molecular structure and dynamics of PAMAM dendrimers have been thoroughly studied. Maiti et al. (2004) provided detailed insights into the atomistic structure of ethylenediamine core PAMAM dendrimers up to the 11th generation, revealing important structural properties such as radius of gyration and monomer density distribution (Maiti, Çagin, Wang, & Goddard, 2004).
properties
IUPAC Name |
N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethyl]amino]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N10O4/c23-5-9-27-19(33)1-13-31(14-2-20(34)28-10-6-24)17-18-32(15-3-21(35)29-11-7-25)16-4-22(36)30-12-8-26/h1-18,23-26H2,(H,27,33)(H,28,34)(H,29,35)(H,30,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENLDUJVTGGYIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCC(=O)NCCN)CCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48N10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399812 | |
Record name | PAMAM dendrimer, ethylenediamine core, generation 0.0 solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethyl]amino]propanamide | |
CAS RN |
155773-72-1 | |
Record name | PAMAM dendrimer, ethylenediamine core, generation 0.0 solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAMAM dendrimer, ethylenediamine core, generation 0.0 solution | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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